2,2'-(ethane-1,2-diyldisulfanediyl)bis[1-(10H-phenothiazin-10-yl)ethanone]
Description
2-[(2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}ETHYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is a complex organic compound that belongs to the phenothiazine family. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties
Properties
Molecular Formula |
C30H24N2O2S4 |
|---|---|
Molecular Weight |
572.8 g/mol |
IUPAC Name |
2-[2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanylethylsulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C30H24N2O2S4/c33-29(31-21-9-1-5-13-25(21)37-26-14-6-2-10-22(26)31)19-35-17-18-36-20-30(34)32-23-11-3-7-15-27(23)38-28-16-8-4-12-24(28)32/h1-16H,17-20H2 |
InChI Key |
OGQWELCQPCGTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSCCSCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}ETHYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE involves multiple steps. One common synthetic route includes the reaction of phenothiazine with chloroacetyl chloride in the presence of a base such as triethylamine . This reaction forms an intermediate, which is then further reacted with a thiol compound to introduce the sulfanyl groups. The final product is obtained after purification and characterization using techniques like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenothiazine moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. .
Scientific Research Applications
2-[(2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}ETHYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . The phenothiazine moiety is known to interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[(2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}ETHYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE include other phenothiazine derivatives such as:
- 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid
- N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 2-[(2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}ETHYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE lies in its dual sulfanyl groups, which may contribute to its distinct chemical and biological properties.
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